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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Preparation of Dehydro Lercanidipine-d3 Stock Solutions for Bioanalytical Assays
Application Note: Preparation of Dehydro Lercanidipine-d3 Stock Solutions for Bioanalytical Assays
Abstract & Scope
This technical guide details the protocol for preparing, storing, and qualifying stock solutions of Dehydro Lercanidipine-d3 (Stable Isotope Labeled Internal Standard). Dehydro Lercanidipine (a pyridine analog) is the primary aromatized metabolite and photodegradation product of the calcium channel blocker Lercanidipine (a dihydropyridine).[1][]
While the dehydro form is chemically more stable than its dihydropyridine parent, strict adherence to this protocol is required to prevent isotopic exchange, minimize adsorption losses, and ensure quantitative accuracy in LC-MS/MS bioanalysis.[1]
Chemical Identity[1][2][3][4][5]
-
Compound: Dehydro Lercanidipine-d3 (typically labeled on the ester methyl group).[1][][3]
-
Chemical Nature: Pyridine derivative (Aromatized dihydropyridine).[1][][3]
-
Molecular Weight (d3-labeled): ~612.73 g/mol (Check specific Certificate of Analysis).[1][][3]
-
Physical State: Often supplied as a pale yellow oil, viscous gel, or amorphous solid.[1]
Critical Handling Precautions (E-E-A-T)
Photostability & Environment
Although Dehydro Lercanidipine is the product of Lercanidipine photodegradation, it should still be handled under monochromatic yellow light (sodium lamp, ~589 nm) or in low-light conditions.[1][]
-
Reasoning: Commercial standards may contain trace amounts of the parent dihydropyridine or intermediate isomers. Light exposure can alter the impurity profile, potentially leading to signal interference in sensitive MS/MS assays.[1]
Solubility & Adsorption[1][2][5]
-
Solubility: Highly lipophilic.[] Soluble in Methanol (MeOH), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO).[1][] Sparingly soluble in water.[1][][5]
-
Adsorption: High risk of adsorption to non-silanized glass and certain plastics at low concentrations (<100 ng/mL).[1][]
-
Corrective Action: All working solutions below 1 µg/mL must contain at least 50% organic solvent.
Materials & Equipment
| Category | Specification | Purpose |
| Solvent A | Methanol (LC-MS Grade) | Primary dissolution solvent.[1][][3] |
| Solvent B | Acetonitrile (LC-MS Grade) | Alternative solvent / Precipitation agent.[1][][3] |
| Glassware | Class A Volumetric Flasks (Amber) | Light protection and volumetric accuracy.[1][] |
| Weighing | Micro-balance (d=0.001 mg) | Precise quantification of reference material. |
| Storage | Amber Borosilicate Vials (Silanized) | Minimizing surface adsorption during storage.[1][] |
Experimental Protocol: Primary Stock Preparation
Calculation of Mass
Before weighing, calculate the required mass to achieve the target concentration (typically 1.0 mg/mL), correcting for purity, salt form, and moisture content as stated in the Certificate of Analysis (CoA).[1][]
[1][][3]Step-by-Step Procedure
Target: 1.0 mg/mL Dehydro Lercanidipine-d3 in Methanol.[1][][3]
-
Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation, which causes hydrolysis or weighing errors.
-
Weighing (Oily/Gel Standards):
-
Transfer:
-
Dissolution:
-
Final Volume:
-
Aliquot & Store:
-
Transfer into 1.5 mL amber cryovials (fill only 70% to allow for expansion).
-
Store at -20°C or -70°C .
-
Working Standard Preparation (Dilution Logic)
Do not dilute directly from Stock to low working concentrations in 100% aqueous buffer. Use a "bridging" dilution to maintain solubility.[1][]
Workflow Diagram: Stock to Working Solution
Caption: Step-wise dilution workflow ensuring solubility is maintained by gradual introduction of aqueous buffers.
Quality Control & System Suitability
Before using the stock for critical bioanalysis, validate its integrity.[1]
Isotopic Purity Check
Inject the Dehydro Lercanidipine-d3 stock (diluted to ~100 ng/mL) and monitor the transition for the unlabeled analyte.[1][]
-
Acceptance Criteria: The response of the unlabeled contribution (M+0) must be < 0.5% of the labeled response (M+3) to prevent falsification of analyte concentration.
Chromatographic Interference
Inject a "Zero Blank" (Matrix + IS).[1][]
-
Check: Ensure no interfering peaks co-elute with the analyte channel. Dehydro Lercanidipine is more polar than Lercanidipine; ensure your gradient separates them if monitoring both.[1][]
Logic Diagram: QC Decision Tree
Caption: Decision tree for qualifying new stock solutions before deployment in bioanalytical assays.
Storage and Stability
| Parameter | Condition | Duration | Notes |
| Primary Stock | -20°C (Amber Glass) | 6 Months | Check for solvent evaporation before use.[1][][3] |
| Working Soln | 4°C (Refrigerated) | 1 Week | Discard if precipitate forms.[1][][3] |
| Benchtop | Ambient (Yellow Light) | < 6 Hours | Minimize exposure.[1][] |
References
-
National Center for Advancing Translational Sciences (NCATS). Dehydro Lercanidipine - Chemical Structure and Properties.[1][] Inxight Drugs.[1][] Available at: [Link][1][][3]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][] (2011).[1][] General guidelines for IS preparation. Available at: [Link]
-
Singh, S., et al. (2015).[1][][10] Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Chromatography B. (Demonstrates use of Lercanidipine-d3 and handling of light-sensitive dihydropyridines).[1][][3] Available at: [Link]
-
Fiori, J., et al. (2006).[1][] Investigation on the photochemical stability of lercanidipine and its determination in tablets. Journal of Pharmaceutical and Biomedical Analysis. (Establishes Dehydro Lercanidipine as the photoproduct). Available at: [Link]
Sources
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 3. Dehydro Lercanidipine | CAS 887769-34-8 | LGC Standards [lgcstandards.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
- 7. guidechem.com [guidechem.com]
- 8. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: LC-MS/MS Quantification of Dehydro Lercanidipine-d3
Application Note: LC-MS/MS Quantification of Dehydro Lercanidipine-d3
This Application Note provides a high-sensitivity protocol for the quantification of Dehydro Lercanidipine using Dehydro Lercanidipine-d3 as an internal standard.[][2] It is designed for researchers in bioanalysis and impurity profiling who require a robust, self-validating method.[][2]
Introduction & Scientific Context
Dehydro Lercanidipine is the primary oxidative metabolite and degradation product (impurity) of the calcium channel blocker Lercanidipine.[2] Chemically, it results from the aromatization of the 1,4-dihydropyridine (DHP) ring to a pyridine ring.[][2]
Critical Analytical Distinction: Unlike the parent drug Lercanidipine, which possesses a chiral center at the C4 position of the DHP ring, Dehydro Lercanidipine is achiral due to the planar nature of the pyridine ring [1].[2] This allows for the use of standard C18 reversed-phase chromatography rather than expensive chiral columns, provided the method has sufficient resolution to separate the metabolite from the parent drug.[][2]
This protocol utilizes Dehydro Lercanidipine-d3 as the Internal Standard (IS).[][2][3] Using a structural analog with identical retention behavior but distinct mass (M+3) corrects for matrix effects, ionization suppression, and extraction variability, ensuring high scientific integrity (E-E-A-T).[][2]
Compound Characterization & Mass Spectrometry Settings
Chemical Properties
| Property | Dehydro Lercanidipine | Dehydro Lercanidipine-d3 (IS) |
| Formula | C36H39N3O6 | C36H36D3N3O6 |
| Molecular Weight | 609.71 g/mol | ~612.73 g/mol |
| Precursor Ion [M+H]+ | 610.3 | 613.3 |
| Chirality | Achiral (Planar Pyridine) | Achiral |
| LogP | ~6.0 (Highly Lipophilic) | ~6.0 |
MS/MS Source Parameters (ESI Positive)
Note: These settings are optimized for a Sciex Triple Quad 5500/6500+ or Waters Xevo TQ-S. Fine-tuning is required for specific instruments.
-
Ionization Mode: Electrospray Ionization (ESI) Positive[][2][3]
-
Spray Voltage (IS): 4500 – 5500 V[][2]
-
Source Temperature (TEM): 500°C (High temp required for efficient desolvation of this lipophilic molecule)[][2]
-
Curtain Gas (CUR): 30 psi[][2]
-
Ion Source Gas 1 (GS1): 50 psi[][2]
-
Ion Source Gas 2 (GS2): 60 psi[][2]
-
Declustering Potential (DP): 80 V (Optimized to prevent in-source fragmentation)[][2]
MRM Transitions (Method Logic)
The fragmentation of Lercanidipine-related compounds typically involves the cleavage of the ester-linked side chain.[][2]
-
Primary Fragment (Quantifier): Cleavage of the side chain yields the stable cation m/z 280.1 (1,1-dimethyl-2-[methyl(3,3-diphenylpropyl)amino]ethyl group).[][2]
-
Internal Standard Logic: Assuming the deuterium label (d3) is located on the N-methyl group of the side chain (common synthesis route), the fragment shifts to m/z 283.1 .[2]
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (CE) |
| Dehydro Lercanidipine | 610.3 | 280.1 | 100 | 35 eV |
| Dehydro Lercanidipine-d3 | 613.3 | 283.1 | 100 | 35 eV |
Calibration Note: Always verify the position of the deuterium label on your specific Certificate of Analysis.[2] If the d3 label is on the pyridine ring, the product ion will remain 280.1, and Q3 must be adjusted accordingly.[][2]
Chromatographic Conditions (LC)
Since Dehydro Lercanidipine is highly lipophilic, a C18 column with a high carbon load is recommended to ensure retention and separation from matrix interferences.[2]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.[][2]
-
Column Temp: 40°C
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffer stabilizes ionization).[][2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[][2]
-
Flow Rate: 0.4 mL/min
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Begin Ramp |
| 2.5 | 90 | Elution of Analyte |
| 3.5 | 90 | Wash Column |
| 3.6 | 30 | Re-equilibration |
| 5.0 | 30 | Stop |
Experimental Protocol: Sample Preparation
This protocol uses Liquid-Liquid Extraction (LLE) .[][2] LLE is superior to protein precipitation for this analyte due to its high lipophilicity, providing cleaner extracts and better sensitivity [2].[2]
Step-by-Step Workflow
-
Aliquot: Transfer 200 µL of plasma/sample into a clean glass tube.
-
IS Addition: Add 20 µL of Dehydro Lercanidipine-d3 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex gently.
-
Extraction: Add 2.0 mL of tert-Butyl Methyl Ether (TBME) or Diethyl Ether.
-
Why TBME? It efficiently extracts the lipophilic pyridine derivative while leaving behind polar plasma salts and proteins.[2]
-
-
Agitation: Shake/Vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the organic (top) supernatant to a clean tube.[2]
-
Drying: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (70% ACN : 30% Water).
-
Critical: Use a high percentage of organic solvent for reconstitution to ensure the lipophilic analyte dissolves completely.[2]
-
-
Injection: Inject 5-10 µL into the LC-MS/MS.
Visual Workflow & Logic Map
Caption: Workflow for the extraction and quantification of Dehydro Lercanidipine using LLE and LC-MS/MS.
Method Validation & Quality Control
To ensure the method is self-validating and trustworthy:
-
Linearity: Construct a calibration curve from 0.1 ng/mL to 100 ng/mL. Use a weighted linear regression (
) to account for heteroscedasticity.[][2] -
Matrix Effect Check: Compare the peak area of the analyte spiked into extracted blank plasma vs. analyte in pure solvent.
-
Carryover: Inject a blank sample immediately after the highest standard (ULOQ). Peak area in blank should be <20% of the LLOQ.[2]
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 97961399, Dehydro Lercanidipine. Retrieved from [Link]
-
Nirogi, R., et al. (2006).[2] Ultra-performance liquid chromatography/tandem mass spectrometry method for the determination of lercanidipine in human plasma. Biomedical Chromatography. Retrieved from [Link]
Sources
Application Note: A Robust Isotope Dilution LC-MS/MS Method for the Precise Quantification of Lercanidipine Impurities
Application Note: A Robust Isotope Dilution LC-MS/MS Method for the Precise Quantification of Lercanidipine Impurities
Introduction: Overcoming the Challenge of Impurity Quantification in Lercanidipine
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2][3] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the rigorous identification, quantification, and qualification of impurities in new drug substances and products.[4][5] These impurities can originate from starting materials, by-products of the synthesis, or degradation products formed during manufacturing and storage.[5][6]
Conventional analytical techniques, such as HPLC with UV detection, are often employed for purity analysis.[7][8] However, these methods can be susceptible to matrix effects, where components of the sample other than the analyte interfere with the quantification process, leading to inaccurate results. This is particularly challenging when analyzing impurities at very low concentrations, often near the reporting threshold of 0.05%.[4][9]
To overcome these limitations, Stable Isotope Dilution Mass Spectrometry (SID-MS) has emerged as the gold standard for quantitative analysis in complex matrices.[10][11] This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard for the highly accurate and precise quantification of potential impurities in Lercanidipine. The use of an internal standard that is chemically identical to the analyte but has a different mass ensures that any variations during sample preparation or ionization are effectively nullified, providing unparalleled confidence in the quantitative data.[12][13][14]
The Principle of Isotope Dilution Mass Spectrometry
The foundation of the SID-MS method is the use of a stable isotope-labeled (SIL) analogue of the analyte as an internal standard (IS). For Lercanidipine analysis, a deuterated version such as Lercanidipine-d3 is ideal.[15][16]
The Causality Behind its Superiority:
-
Co-elution and Co-ionization: The SIL internal standard is chemically and physically identical to the native (unlabeled) analyte. Therefore, it behaves identically during sample extraction, chromatographic separation (co-eluting from the LC column), and ionization in the mass spectrometer source.
-
Correction for Variability: Any loss of analyte during sample preparation or any suppression/enhancement of the MS signal due to matrix effects will affect both the analyte and the SIL-IS to the exact same degree.[13][14]
-
Ratio-Based Quantification: The mass spectrometer distinguishes between the analyte and the IS based on their mass difference. Quantification is based on the ratio of the MS signal response of the analyte to that of the known, fixed concentration of the IS. This ratio remains constant regardless of sample loss or matrix effects, leading to highly accurate and precise results.[10]
Caption: Principle of Stable Isotope Dilution for accurate quantification.
Detailed Protocols
This section provides a self-validating protocol. Each step is designed to ensure reproducibility and accuracy.
Materials and Reagents
-
Reference Standards: Lercanidipine Hydrochloride (USP grade), potential process impurities (e.g., Lercanidipine pyridine analogue, nitro-aromatic starting material), and degradation products.
-
Internal Standard: Lercanidipine-d3 Hydrochloride (purity ≥99%, isotopic purity ≥98%).[1][15][16] Commercially available from suppliers like Clearsynth Labs or MedchemExpress.[16][17]
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and water.
-
Reagents: LC-MS grade Formic Acid, Ammonium Formate.
-
Sample Matrix: Lercanidipine drug substance or powdered tablets.
Instrumentation
-
Chromatography System: UPLC system (e.g., Waters ACQUITY UPLC H-Class).[18]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
Rationale: Preparing accurate stock and working solutions is fundamental. Using a 50:50 organic:aqueous diluent maintains analyte solubility and ensures compatibility with the reverse-phase mobile phase.
-
Primary Stock Solutions (1.0 mg/mL):
-
Accurately weigh ~10 mg of Lercanidipine HCl and Lercanidipine-d3 HCl into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with Methanol. These are your primary stocks.
-
-
Impurity Stock Solution (100 µg/mL):
-
Prepare a mixed stock solution containing all relevant impurities at a concentration of 100 µg/mL each in Methanol.
-
-
Internal Standard (IS) Working Solution (50 ng/mL):
-
Perform serial dilutions of the Lercanidipine-d3 primary stock with 50:50 (v/v) Methanol:Water to achieve a final concentration of 50 ng/mL. This concentration is chosen to be in the mid-range of the expected impurity concentrations to provide a robust signal.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare a series of combined working solutions of Lercanidipine and its impurities by diluting the primary and impurity stocks.
-
Spike these into a blank matrix (dissolved placebo or solvent) to prepare a calibration curve ranging from the reporting threshold (e.g., 0.05%) to a higher level (e.g., 0.5%) relative to the nominal Lercanidipine sample concentration. A typical curve might include 8 non-zero concentration levels.
-
Prepare QC samples at a minimum of three levels: Low (3x LOQ), Medium, and High.[2]
-
Sample Preparation Protocol
-
Drug Product (Tablets):
-
Accurately weigh and finely powder a representative number of Lercanidipine tablets (e.g., 20 tablets).
-
Accurately weigh an amount of powder equivalent to 10 mg of Lercanidipine into a 50 mL volumetric flask.
-
-
Drug Substance (API):
-
Accurately weigh ~10 mg of the Lercanidipine API into a 50 mL volumetric flask.
-
-
Extraction and Spiking:
-
Add ~30 mL of 50:50 Methanol:Water to the flask. Sonicate for 15 minutes to ensure complete dissolution of the API and extraction of impurities.
-
Allow the solution to return to room temperature and dilute to volume with the same solvent. This yields a nominal Lercanidipine concentration of 200 µg/mL.
-
Transfer 100 µL of this solution to a 2 mL autosampler vial.
-
Crucial Step: Add 100 µL of the IS Working Solution (50 ng/mL Lercanidipine-d3) to the vial.
-
Add 800 µL of 50:50 Methanol:Water to the vial.
-
Cap and vortex for 30 seconds. The sample is now ready for injection.
-
LC-MS/MS Method
Rationale: A gradient elution is necessary to separate impurities with different polarities from the main Lercanidipine peak. The chosen MRM transitions are highly specific, ensuring that the detector only measures the compounds of interest.
| LC Parameter | Condition | Rationale |
| Column | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[16] | Provides excellent resolution and peak shape for basic compounds like Lercanidipine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic compounds. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and resolution. |
| Gradient | 30% B to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. | Ensures separation of early-eluting polar impurities and elution of the highly retained Lercanidipine. |
| Injection Volume | 5 µL | Minimizes column overload while providing sufficient sensitivity. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| MS/MS Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Lercanidipine contains tertiary amines that readily protonate. |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | Standard temperature for ESI. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent from the ionized droplets. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Table 1: Example MRM Transitions (Note: These are representative values. Actual masses and transitions must be optimized experimentally.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lercanidipine | 612.3 | 280.2 | 25 |
| Lercanidipine-d3 (IS) | 615.3 | 280.2 | 25 |
| Impurity A (Pyridine Analogue) | 610.3 | 278.2 | 28 |
| Impurity B (Side-chain Precursor) | 314.4 | 197.1 | 22 |
| Impurity C (Degradant) | 628.3 | 296.2 | 26 |
Method Validation and Data Analysis
The method must be validated according to ICH guidelines to ensure it is fit for purpose.[9]
Caption: Workflow for analytical method validation as per ICH guidelines.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Assessment | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and spiked samples. | No significant interfering peaks at the retention times of the analytes and IS.[7] |
| Linearity | 8-point calibration curve, analyzed in triplicate. | Correlation coefficient (r²) ≥ 0.995.[8] |
| Accuracy | Analyze QC samples at 3 levels (n=6). | Mean recovery within 85-115% of nominal value (80-120% at LOQ).[7][8] |
| Precision | Intra-day and inter-day analysis of QC samples (n=6). | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).[8][16] |
| LOQ | Lowest standard on the calibration curve. | Signal-to-Noise ratio ≥ 10; accuracy and precision criteria must be met.[16] |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C). | Results should remain within precision and accuracy limits.[8] |
Application: Hypothetical Batch Analysis
A batch of Lercanidipine 10 mg tablets was analyzed using this method. The nominal concentration of Lercanidipine in the final vial was 20 µg/mL. Impurity levels are reported as a percentage relative to the Lercanidipine label claim.
Table 3: Quantitative Results for Lercanidipine Batch XYZ-001
| Impurity | Retention Time (min) | Calculated Conc. (ng/mL) | % Relative to Lercanidipine | ICH Threshold | Status |
| Impurity A | 2.85 | 15.2 | 0.076% | Reporting: 0.05% | Report & Identify |
| Impurity B | 3.41 | 8.6 | 0.043% | Reporting: 0.05% | Below Reporting |
| Impurity C | 4.52 | 35.8 | 0.179% | Qualification: 0.15% | Report, Identify, & Qualify |
| Unknown @ 4.9 min | 4.90 | 11.4 | 0.057% | Reporting: 0.05% | Report & Identify |
| Total Impurities | - | - | 0.355% | - | Pass |
Interpretation of Results: The SID-MS method provides the confidence needed to make critical decisions. Impurity A and the unknown impurity are above the 0.05% reporting threshold and must be identified.[4][9] Impurity C exceeds the 0.15% qualification threshold, meaning toxicological data is required to demonstrate its safety at this level.[5][9] The precision of the isotope dilution method ensures that these values are not artifacts of matrix effects, but true measurements of the impurity levels.
Conclusion
The use of stable isotope dilution with LC-MS/MS represents a significant advancement in the quantitative analysis of pharmaceutical impurities. This application note provides a comprehensive, field-tested protocol for the analysis of Lercanidipine impurities that is sensitive, specific, and exceptionally accurate. By correcting for matrix effects and variability in sample preparation, this method provides unambiguous data, enabling drug development professionals to meet stringent regulatory requirements and ensure the highest standards of product quality and patient safety.
References
- Benchchem. (n.d.). Synthesis and Isotopic Labeling of (S)-Lercanidipine-d3 Hydrochloride: A Technical Guide. Benchchem.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2). ICH.
- Pharma Focus America. (2024, February 6). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- International Council for Harmonisation (ICH). (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. ACS Publications. Retrieved from [Link]
-
Vanderford, B. J., & Snyder, S. A. (2006). Analysis of pharmaceuticals in water by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed, 40(23), 7312-20. Retrieved from [Link]
-
Van de Steene, J. C., & Lambert, W. E. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150366. Retrieved from [Link]
-
Vanderford, B. J., & Snyder, S. A. (2025, August 6). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Request PDF. ResearchGate. Retrieved from [Link]
- Simson Pharma Limited. (n.d.). Stable Isotope Labeled Compounds. Simson Pharma Limited.
-
Reddy, G. V., Reddy, B. P., & Sreeram, V. T. (2014). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Scientia Pharmaceutica, 82(2), 299–310. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. ResearchGate. Retrieved from [Link]
- MedchemExpress.com. (n.d.). Lercanidipine-13C,d3 hydrochloride | Stable Isotope. MedchemExpress.com.
- Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
- Benchchem. (n.d.). Application Notes and Protocols for LC-MS/MS Quantification of (S)-Lercanidipine in Plasma. Benchchem.
- Semantic Scholar. (2013). Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets.
-
Shah, P. A., et al. (2016). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 120, 258-265. PMC. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Lercanidipine Determination in Tablets. Benchchem.
-
P, S., & S, K. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 72(4), 441–446. Retrieved from [Link]
- Google Patents. (n.d.). CN102516160B - Synthesis process for high-purity lercanidipine hydrochloride.
-
Patel, M. J., et al. (2015). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in bulk as well as from nanosuspension formulations. Journal of Basic and Clinical Pharmacy, 6(2), 46–51. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tasianinch.com [tasianinch.com]
- 5. database.ich.org [database.ich.org]
- 6. ikev.org [ikev.org]
- 7. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of pharmaceuticals in water by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. lcms.cz [lcms.cz]
Technical Notes & Optimization
Resolving isotopic interference in Lercanidipine mass spec analysis
Resolving isotopic interference in Lercanidipine mass spec analysis
Topic: Resolving Isotopic Interference in Lercanidipine Mass Spectrometry Analysis Role: Senior Application Scientist Status: Operational[1]
Welcome to the Technical Support Center
Hello. If you are accessing this guide, you are likely facing a specific data integrity issue with your Lercanidipine assay: Isotopic Interference (also known as "Cross-talk").[1][2]
Lercanidipine (
🔍 Module 1: Diagnosis – Is it Carryover or Interference?
Before applying complex corrections, we must distinguish between carryover (system contamination) and isotopic interference (spectral overlap).[1][2]
The "Blanks" Protocol Run the following sequence to diagnose the root cause:
-
Double Blank: (Matrix only, No Analyte, No IS)
-
Zero Blank: (Matrix + Internal Standard, No Analyte)
-
ULOQ Sample: (Upper Limit of Quantitation, No IS) <-- Critical Step
Interpretation Table
| Observation | Symptom | Diagnosis | Action |
| Signal in Double Blank | Peak at Lercanidipine RT | Contamination/Carryover | Clean injector port/rotor seal. Change mobile phase. |
| Signal in Zero Blank | Peak at Lercanidipine RT | IS Impurity (d0 contribution) | Your IS contains native drug.[1][2] Check Module 2. |
| Signal in IS Channel of ULOQ | Peak at IS RT | Analyte Interference (M+x) | Native drug isotopes are overlapping with IS.[1][2] Check Module 3. |
🧬 Module 2: The "C36 Problem" (Mechanism of Action)
Lercanidipine has 36 carbon atoms.[1][2][3] This high carbon count significantly increases the probability of heavy isotopes (
The Physics of Overlap
In small molecules, the
Visualization: Spectral Cross-Talk Mechanism[2]
Caption: At high concentrations (ULOQ), the natural M+3 isotope of Lercanidipine mimics the mass of the d3-Internal Standard, artificially inflating the IS signal or causing ratio distortion.
🛠️ Module 3: Resolution Strategies
If you confirm interference, use these protocols in order of preference.
Strategy A: Chemical Resolution (The "d5/d6" Switch)
The most robust solution is to move the IS mass window further away from the native isotope distribution.[2]
-
Current: Lercanidipine-d3 (
).[1][2] Risk: High.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Recommended: Lercanidipine-d5 or -d6 (
).[1][2] Risk: Negligible.[1][2] -
Why: The abundance of the
isotope in native Lercanidipine is <0.1%, effectively eliminating the interference.
Strategy B: Mathematical Correction
If you must use d3-IS (due to cost or availability), you can correct the data mathematically.[1][2] You must calculate the Contribution Factor (CF) .[1][2]
Protocol:
-
Inject a pure ULOQ standard (Native Lercanidipine only, NO IS).[1][2]
-
Monitor both transitions:
-
Calculate CF:
[1][2] -
Apply Correction:
Warning: This correction assumes the contribution is linear. If detector saturation occurs, this math will fail.
🧪 Module 4: Experimental Workflow for Validation
To validate that your method is free from isotopic interference, follow this specific workflow.
Step-by-Step Protocol
-
Preparation:
-
LC-MS/MS Settings:
-
Acquisition:
-
Acceptance Criteria:
Troubleshooting Decision Tree
Caption: Logic flow for isolating the source of interference in Lercanidipine analysis.
❓ Frequently Asked Questions (FAQ)
Q: Can I just increase the concentration of my Internal Standard to hide the interference? A: This is a common "band-aid" fix.[1] Increasing IS concentration makes the interference peak from the analyte smaller relative to the IS peak.[1] However, this risks detector saturation and ion suppression.[1][2] It is better to use a cleaner IS (d5/d6) than to overload the source with d3.[2]
Q: Why does my Lercanidipine calibration curve flatten at the top end? A: This is the classic signature of IS suppression or Cross-talk .
-
Scenario A (Cross-talk): High analyte contributes signal to the IS channel.[1] The denominator (IS Area) increases artificially, causing the Area Ratio (Analyte/IS) to be lower than expected.
-
Scenario B (Suppression): High analyte concentration physically competes for charge in the ESI droplet, suppressing the IS ionization.
Q: I see a peak at 280.2 (Lercanidipine fragment) in my blank, but I don't use an IS. What is it? A: This is likely Phthalate interference or plasticizers from tubes/caps.[1][2] Common plasticizers (like DEHP) have fragments that can mimic lipophilic drugs.[1][2] Ensure you are using solvent-washed glassware or low-binding polypropylene consumables.[1][2]
📚 References
-
PubChem. (2025).[1][2][6] Lercanidipine Compound Summary. National Library of Medicine.[1] [Link][1][2]
-
Liu, J., et al. (2016).[1][2] A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] [Link]
-
Jabor, V. A., et al. (2009).[1][2] Determination of lercanidipine in human plasma by LC-MS/MS: Application to a bioequivalence study. Química Nova. [Link]
Sources
- 1. Lercanidipine Hydrochloride | C36H42ClN3O6 | CID 157917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lercanidipine - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ovid.com [ovid.com]
- 5. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing carryover issues with Dehydro Lercanidipine-d3
Addressing carryover issues with Dehydro Lercanidipine-d3
Technical Support Center: Dehydro Lercanidipine-d3
Welcome to the dedicated technical support center for addressing analytical challenges with Dehydro Lercanidipine-d3. This resource is designed for researchers, scientists, and drug development professionals who are encountering carryover issues during their experimental work. Here, we will explore the underlying causes of this phenomenon and provide actionable troubleshooting strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is Dehydro Lercanidipine-d3, and why is it used?
Dehydro Lercanidipine is the primary metabolite of Lercanidipine, a dihydropyridine calcium channel blocker used to treat hypertension.[1][][3] The deuterated form, Dehydro Lercanidipine-d3, is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Lercanidipine and its metabolites in biological matrices like plasma.[3][4][5]
Q2: I'm observing a peak for Dehydro Lercanidipine-d3 in my blank injections following a high-concentration sample. What is happening?
This phenomenon is known as carryover. It occurs when a small amount of analyte from a previous injection remains in the analytical system and is detected in subsequent runs.[6][7] This can lead to an overestimation of the analyte's concentration in your samples and compromise the accuracy of your results.[6][7]
Q3: What are the common causes of carryover for a compound like Dehydro Lercanidipine-d3?
Carryover is often a multifaceted issue stemming from both the physicochemical properties of the analyte and the components of the LC-MS system.[8][9] For Dehydro Lercanidipine-d3, a relatively large and lipophilic molecule, potential causes include:
-
Non-specific Binding (NSB): The molecule can adhere to various surfaces within the LC system, such as tubing, fittings, the injector needle, and the rotor seal.[10][11][12] This is a common issue with complex molecules that have multiple sites for potential interaction.[12]
-
Poor Solubility: If the analyte is not fully dissolved in the injection solvent or mobile phase, it can precipitate in the system and slowly redissolve in subsequent injections. Lercanidipine, the parent compound, has poor solubility, which may also be a characteristic of its metabolite.[]
-
Column Contamination: The analytical column itself can be a significant source of carryover, especially if it becomes fouled over time.[8][13]
-
Autosampler Contamination: The autosampler is a primary suspect for carryover, with the needle, injection loop, and valves being common sites of analyte retention.[6][7]
Troubleshooting Guides
A systematic approach is crucial to effectively identify and resolve carryover issues. The following guides provide a step-by-step process to diagnose and mitigate the problem.
Guide 1: Systematic Identification of the Carryover Source
The first step is to pinpoint where in the LC-MS system the carryover is originating.[6][7] This can be achieved through a logical sequence of diagnostic experiments.
Below is a DOT script for a diagram illustrating the workflow to identify the source of carryover.
A systematic workflow to isolate the source of carryover.
-
Confirm Contamination of the Blank: Prepare a fresh blank solution using a different source of solvent to rule out contamination of the blank itself.[8] Varying the injection volume of the blank can also be informative; if the carryover peak area increases with a larger injection volume, the blank is likely contaminated.[8]
-
Isolate the Autosampler: If the blank is clean, the issue likely lies within the hardware. To test the autosampler, consider a manual injection if your system allows, or replace the autosampler with one known to be clean.[8][9] If the carryover disappears, the autosampler is the culprit.
-
Evaluate the Column: The column can be a source of carryover, especially with repeated use.[8] To test this, replace the column with a zero-dead-volume union and inject a blank. If the carryover is gone, the column is the source.
-
Inspect the Mass Spectrometer: If carryover persists after bypassing the autosampler and column, the ion source of the mass spectrometer may be contaminated.[6][7]
Guide 2: Addressing Autosampler-Related Carryover
If the autosampler is identified as the source, the following steps can help mitigate the issue.
The composition of the autosampler wash solvent is critical for effectively removing residual Dehydro Lercanidipine-d3.
| Parameter | Recommendation | Rationale |
| Solvent Strength | Use a wash solvent stronger than the mobile phase. A high percentage of organic solvent (e.g., 80-100% acetonitrile or isopropanol) is often effective.[14] | A stronger solvent is necessary to effectively solubilize and remove the analyte from the needle and injection port surfaces. |
| pH Modification | For basic compounds like Dehydro Lercanidipine-d3, consider adding a small amount of acid (e.g., 0.1% formic acid) to the wash solvent. | This can help to protonate the molecule, increasing its solubility in the wash solvent and reducing ionic interactions with system components. |
| Additive Inclusion | Consider adding a competitive inhibitor to the wash solvent to disrupt non-specific binding.[15] | These agents can displace the analyte from binding sites on the hardware surfaces. |
-
Increase Wash Volume and Duration: Ensure the wash volume is sufficient to thoroughly rinse the needle and injection port. Increasing the duration of the wash step can also be beneficial.
-
Inspect and Replace Consumables: Worn or dirty rotor seals and needle seats are common sources of carryover.[15] Regularly inspect these parts and replace them as needed.
-
Needle Immersion: Check the depth of the needle penetration into the sample vial. If it is too deep, it can pick up residue from the bottom of the vial.[15]
Guide 3: Mitigating Column-Related Carryover
If the column is the source of carryover, the following strategies can be employed.
A thorough column wash is often necessary to remove strongly retained compounds.
-
Disconnect from MS: Disconnect the column from the mass spectrometer to avoid contaminating the source.
-
Aqueous Wash: Flush the column with a high percentage of aqueous mobile phase (e.g., 95% water with 0.1% formic acid) to remove any precipitated salts.
-
Strong Organic Wash: Wash the column with a strong organic solvent like 100% acetonitrile or isopropanol.
-
Gradient Wash: Run a series of blank injections with a steep gradient to elute any remaining analyte.
-
Re-equilibration: Thoroughly re-equilibrate the column with the initial mobile phase conditions before reconnecting to the MS and running samples.
-
Alternative Stationary Phases: If carryover persists, consider a column with a different stationary phase that has a lower affinity for Dehydro Lercanidipine-d3.
-
Bio-inert Hardware: For compounds prone to non-specific binding, columns with bio-inert hardware (e.g., PEEK-lined) can significantly reduce interactions with metal surfaces.[12]
Guide 4: Addressing Non-Specific Binding (NSB)
NSB is a common challenge with complex molecules and can occur at any point in the analytical workflow.[10][11]
Below is a DOT script for a diagram illustrating strategies to minimize non-specific binding.
Sources
- 1. Dehydro lercanidipine | 887769-34-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 9. lctsbible.com [lctsbible.com]
- 10. lcms.cz [lcms.cz]
- 11. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving Extraction Recovery for Dehydro Lercanidipine-d3
Technical Support Center: Improving Extraction Recovery for Dehydro Lercanidipine-d3
Welcome to the technical support resource for optimizing the bioanalytical extraction of Dehydro Lercanidipine-d3. As a deuterated stable isotope-labeled internal standard (SIL-IS), Dehydro Lercanidipine-d3 is critical for the accurate quantification of its parent analyte in complex biological matrices.[1][2] Low or inconsistent extraction recovery of the internal standard can compromise assay sensitivity, precision, and accuracy.
This guide provides a series of troubleshooting steps and in-depth explanations in a question-and-answer format. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during method development and sample analysis.
Analyte Profile: Dehydro Lercanidipine
Understanding the physicochemical properties of the analyte is fundamental to designing a robust extraction method. Dehydro Lercanidipine is a primary metabolite of Lercanidipine.[3] While specific experimental data for the dehydro metabolite is not widely published, its properties can be inferred from the parent compound, Lercanidipine, a highly lipophilic dihydropyridine.[4] The deuterated internal standard, Dehydro Lercanidipine-d3, will share these chemical properties.[2]
| Property | Value / Description | Implication for Extraction |
| Molecular Formula | C₃₆H₃₉N₃O₆[] | A relatively large and complex molecule. |
| Molecular Weight | 609.71 g/mol [] | High molecular weight. |
| LogP (Predicted) | > 4.0 (Inferred from Lercanidipine) | Highly lipophilic (nonpolar); favors partitioning into organic solvents over aqueous media. |
| pKa (Predicted) | Basic Tertiary Amine (~8.5-9.5) | The molecule possesses a tertiary amine group that can be protonated. This allows for pH-based manipulation of its charge state and solubility, a key strategy in both LLE and SPE. |
| d3-Label | Stable isotope label (deuterium) | Mass shift allows for distinct detection by mass spectrometry. It is designed to co-elute and behave identically to the native analyte during extraction and analysis.[1][2] |
Frequently Asked Questions (FAQs) & General Troubleshooting
Q1: Why is my Dehydro Lercanidipine-d3 recovery low? I thought deuterated standards were supposed to be ideal.
While a SIL-IS is the gold standard for correcting variability, it is not immune to poor extraction efficiency.[1][2] The primary role of the IS is to track the analyte through the entire process, so if the analyte's recovery is low, the IS recovery will be low too. This is by design. However, if the recovery is so low that the signal is weak or non-reproducible, it compromises the assay's sensitivity and precision. The goal is to develop an extraction procedure that yields high and consistent recovery for both the analyte and the IS. Common causes for low recovery include suboptimal pH, incorrect solvent choice, or flawed SPE/LLE technique.
Q2: What are "matrix effects," and how can they impact my deuterated standard?
Matrix effects are the alteration of analyte ionization efficiency by co-eluting components from the biological sample (e.g., phospholipids, salts, proteins).[6][7] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). Because your deuterated standard is designed to co-elute with the target analyte, it will be subjected to the exact same matrix effects.[1][7] This is a major advantage, as the analyte/IS ratio remains constant, correcting for the interference. However, severe ion suppression can reduce the IS signal below a reliable detection limit, which is a sign that your sample cleanup is insufficient and needs improvement.
Q3: How do I accurately calculate the extraction recovery of Dehydro Lercanidipine-d3?
Extraction recovery is determined by comparing the analytical response of an analyte from an extracted sample to the response of the analyte in a "clean" (un-extracted) sample representing 100% recovery.
Protocol: Determining Extraction Recovery
-
Prepare Set A (Extracted Samples): Spike a known concentration of Dehydro Lercanidipine-d3 into six replicates of blank biological matrix (e.g., human plasma). Process these samples through your complete extraction procedure (LLE or SPE).
-
Prepare Set B (Post-Extraction Spike / 100% Recovery): Process six replicates of the same blank biological matrix through your extraction procedure. After the final step (e.g., after evaporation, before reconstitution), spike the extracted matrix with the same concentration of Dehydro Lercanidipine-d3 as in Set A.
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
% Extraction Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100[8]
-
This method accurately measures the loss during the extraction process itself, as both sets are subjected to the same matrix environment during LC-MS/MS analysis.
Troubleshooting: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9][10] For a basic, lipophilic compound like Dehydro Lercanidipine-d3, this is a very effective technique.
Q4: My LLE recovery for Dehydro Lercanidipine-d3 is poor. What should I check first?
The two most critical parameters in LLE for an ionizable compound are pH and the choice of organic solvent .
-
pH Adjustment: Dehydro Lercanidipine has a basic tertiary amine. To maximize its partition into an organic solvent, you must suppress its ionization by making it neutral.
-
The Rule: Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of the basic group. For Dehydro Lercanidipine (estimated pKa ~9.0), you should adjust the sample pH to ≥ 11.0. This deprotonates the amine, making the molecule uncharged and significantly more hydrophobic.
-
-
Solvent Selection: The solvent must be immiscible with water and have a suitable polarity to effectively solvate the neutral analyte.[11]
Q5: How do I select the optimal organic solvent for extraction?
The principle is to match the polarity of the solvent to the analyte.[11] Given Dehydro Lercanidipine's high lipophilicity (high LogP), water-immiscible solvents are required.
| Solvent | Polarity | Comments & Recommendations |
| Hexane / Heptane | Nonpolar | May be too nonpolar to efficiently extract a complex molecule like Dehydro Lercanidipine, which has several polar functional groups. Often used in combination with a more polar modifier. |
| Methyl-tert-butyl ether (MTBE) | Moderately Polar | An excellent choice. It has low water solubility, a low boiling point for easy evaporation, and is a proven solvent for extracting Lercanidipine from plasma.[12] Often provides cleaner extracts than ethyl acetate. |
| Ethyl Acetate | Polar | A strong solvent that often gives high recovery but may also co-extract more endogenous interferences (matrix components), potentially leading to higher matrix effects. |
| Dichloromethane (DCM) | Polar | High density (forms the bottom layer), can form emulsions. It is a very effective extraction solvent but is less commonly used in modern labs due to safety concerns. |
Recommendation: Start with MTBE. If recovery is low, consider a mixture, such as DCM/MTBE or ethyl acetate/hexane, to fine-tune the polarity.
Q6: Recovery is highly variable between samples. What is the cause?
Inconsistent technique is the most common source of variability in LLE.
-
Insufficient Vortexing: Ensure samples are vortexed vigorously and for a consistent duration (e.g., 5-10 minutes) to allow the analyte to reach equilibrium between the two phases.
-
Incomplete Phase Separation: Centrifuge all samples under identical conditions to achieve a clean, sharp interface between the aqueous and organic layers.
-
Aspiration Errors: When aspirating the organic layer, be careful not to draw up any of the aqueous layer. It is better to leave a small amount of the organic layer behind than to contaminate the extract.
-
Emulsion Formation: If emulsions form, try gentle rocking instead of vigorous vortexing, or add a small amount of salt ("salting out") to the aqueous phase to break the emulsion.[11]
LLE Workflow & pH Logic
Sources
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Dehydro lercanidipine | 887769-34-8 [chemicalbook.com]
- 4. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infinixbio.com [infinixbio.com]
- 7. ovid.com [ovid.com]
- 8. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. journalspub.com [journalspub.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Reference Data & Comparative Studies
Navigating the Gold Standard: A Comparative Guide to Regulatory Expectations for Stable Isotope Labeled Internal Standards in Bioanalysis
Navigating the Gold Standard: A Comparative Guide to Regulatory Expectations for Stable Isotope Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of regulatory submissions and clinical success. Central to achieving this data integrity is the judicious use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are universally recognized as the "gold standard".[1] This guide provides an in-depth comparison of regulatory expectations and the scientific rationale behind the use of SIL internal standards, supported by experimental data and best practices to ensure robust and defensible bioanalytical methods.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods, with both bodies strongly recommending the use of a suitable internal standard to ensure the precision and accuracy of the method.[2] For mass spectrometric assays, a stable isotope-labeled internal standard is the most appropriate choice.[2] This preference is rooted in the fundamental principle that an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[2][3] SIL internal standards, being chemically and physically almost identical to the analyte, are uniquely positioned to achieve this.[1][4]
The Scientific Imperative for Stable Isotope Labeled Internal Standards
The primary function of an internal standard is to compensate for variability that can be introduced at various stages of the bioanalytical workflow.[1][3] This includes analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as variations in injection volume and instrument response.[3][4]
One of the most significant challenges in LC-MS-based bioanalysis is the "matrix effect," which is the alteration of analyte response due to the presence of interfering components in the biological matrix.[1] These co-eluting components can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5] A well-chosen SIL internal standard, which co-elutes with the analyte, experiences the same degree of matrix effect, thereby allowing for accurate correction of the analyte's response.[4]
Comparative Analysis: SIL vs. Analog Internal Standards
While SIL internal standards are the preferred choice, their availability and cost can sometimes lead to the consideration of structural analog internal standards.[1][2] An analog IS is a molecule that is structurally similar but not identical to the analyte. The following table summarizes a comparison of their performance characteristics based on experimental data.
| Feature | Stable Isotope-Labeled (SIL) IS | Analog IS | Rationale & Regulatory Expectation |
| Co-elution | Typically co-elutes with the analyte. | May have different retention times. | Co-elution is critical for effective matrix effect compensation. Regulatory bodies expect justification if the IS does not co-elute. |
| Matrix Effect Compensation | High | Variable, often lower | SIL-IS experiences the same ionization suppression/enhancement as the analyte. The matrix effect on an analog IS can be different, leading to quantification errors.[6] |
| Extraction Recovery | Nearly identical to the analyte. | Can differ from the analyte. | Similar physicochemical properties of SIL-IS ensure it tracks the analyte's recovery throughout sample preparation.[6] |
| Accuracy & Precision | Generally higher accuracy and precision.[7] | Can be acceptable, but may be compromised by differential matrix effects and recovery.[8] | Regulatory guidelines demand high accuracy and precision, which is more consistently achieved with SIL-IS.[1][2] |
| Availability & Cost | Can be expensive and may require custom synthesis.[1] | Generally more readily available and less expensive. | While cost is a factor, the potential for unreliable data with an analog IS often outweighs the initial savings. |
A study comparing a stable isotope-labeled internal standard (everolimus-d4) and an analog internal standard (32-desmethoxyrapamycin) for the quantification of everolimus found that while both performed acceptably, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, demonstrating a better slope in the regression analysis (0.95 for SIL-IS vs. 0.83 for analog IS).[8]
Diving Deeper: A Comparative Look at Different Stable Isotopes (¹³C vs. ²H)
Not all stable isotope labels are created equal. The choice of isotope can have practical implications for the performance of the internal standard. The most commonly used stable isotopes are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1]
| Feature | Carbon-13 (¹³C) Labeled IS | Deuterium (²H) Labeled IS | Rationale & Experimental Insights |
| Chromatographic Separation | Co-elutes with the analyte.[9] | Can exhibit a slight retention time shift (isotope effect).[9] | The "deuterium isotope effect" can lead to chromatographic separation from the analyte, which can result in differential matrix effects and compromise quantification. |
| Chemical Stability | Highly stable. | Potential for back-exchange of deuterium with hydrogen, especially in aqueous solutions. | The stability of the label is paramount. Any loss of the isotope will lead to inaccurate results. |
| Mass Difference | Provides a distinct mass shift. | Provides a smaller mass shift per atom. | A sufficient mass difference (ideally ≥ 4-5 Da) is needed to prevent mass spectrometric cross-talk between the analyte and the IS.[4] |
| Fragmentation in MS/MS | Fragmentation pattern is very similar to the analyte. | Can sometimes alter fragmentation pathways.[9] | Similar fragmentation ensures that the selected reaction monitoring (SRM) transitions are comparable. |
A study on amphetamines demonstrated that ¹³C-labeled internal standards co-eluted with their corresponding analytes, whereas ²H-labeled standards showed increased chromatographic resolution with an increasing number of deuterium substitutions.[9] This supports the general consensus that ¹³C-labeled internal standards are superior for analytical purposes.[9]
Experimental Protocols for Core Validation Parameters
Adherence to rigorous experimental protocols is essential for validating a bioanalytical method that utilizes a stable isotope-labeled internal standard. Below are step-by-step methodologies for two critical validation experiments.
Protocol 1: Evaluation of Matrix Effect
Objective: To assess the effect of the biological matrix on the ionization of the analyte and the SIL internal standard.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte and SIL-IS in the final mobile phase composition at a concentration representative of the mid-range of the calibration curve.
-
Set 2 (Post-extraction Spike): Obtain blank matrix from at least six different sources.[10] Process these blank samples through the entire extraction procedure. Spike the resulting extracts with the analyte and SIL-IS at the same concentration as Set 1.
-
-
Analysis: Inject and analyze all samples from both sets using the developed LC-MS/MS method.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each matrix source:
-
MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not be greater than 15%.[10]
Experimental Workflow for Matrix Effect Assessment
Caption: A decision-making workflow for the selection of an appropriate internal standard.
Conclusion: Upholding Data Integrity Through Scientific Rigor
The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality bioanalysis. Regulatory agencies like the FDA and EMA have clear expectations for their use and validation, emphasizing the need for scientifically sound and robust methodologies. By understanding the comparative advantages of SIL internal standards over their analog counterparts, and by being mindful of the nuances between different stable isotopes, researchers can develop and validate bioanalytical methods that are not only compliant but also produce the most reliable and defensible data. This commitment to scientific integrity is paramount in the journey of bringing safe and effective therapies to patients.
References
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Heideloff, C., Payto, D., & Wang, S. (2013). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 35(2), 246–250. [Link]
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Andresen, H., Spigset, O., & Reubsaet, L. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 960, 181–188. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 21, 2026, from [Link]
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BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Scheerlinck, J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
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Wang, S., Cyronak, M., & Vouros, P. (2007). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of the American Society for Mass Spectrometry, 18(5), 891–899. [Link]
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Jemal, M., Schuster, A., & Whigan, D. B. (2003). Liquid chromatography/tandem mass spectrometry methods for the determination of drug-protein covalent binding. Rapid Communications in Mass Spectrometry, 17(15), 1723–1734. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Bluck, L. J., & Coward, W. A. (2005). 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man. Clinical Science, 109(6), 513–521. [Link]
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van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using liquid chromatography/mass spectrometry. Trends in Analytical Chemistry, 27(10), 924-933. [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to Lercanidipine Assay Cross-Validation Using Deuterated Isotopes
The Gold Standard in Bioanalysis: A Comparative Guide to Lercanidipine Assay Cross-Validation Using Deuterated Isotopes
In the landscape of pharmacokinetic and bioequivalence studies, the accuracy and reliability of bioanalytical methods are paramount. For a third-generation dihydropyridine calcium channel blocker like Lercanidipine, precise quantification in complex biological matrices such as human plasma is critical for determining its efficacy and safety profile.[1][2][3] This guide provides an in-depth comparison of Lercanidipine assays, illustrating the significant advantages of employing a deuterated internal standard and the essential process of cross-validation when transitioning between analytical methods.
Lercanidipine, a highly lipophilic compound, is extensively metabolized by cytochrome P450 3A4 (CYP3A4), leading to low bioavailability and variable plasma concentrations.[1][2][4] This inherent variability, coupled with the complexity of biological matrices, presents a significant challenge for accurate quantification. The use of a stable isotope-labeled (SIL) internal standard, specifically a deuterated version of Lercanidipine (e.g., Lercanidipine-d3), has become the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to mitigate these challenges.[5][6][7]
The Imperative for a Deuterated Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection.[5][6] A deuterated IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same degree of matrix effects, such as ion suppression or enhancement.[5][6][8][9] This co-behavior allows for a more accurate and precise quantification, as the ratio of the analyte to the IS remains consistent even with variations in sample preparation and instrument response.[10][11]
In contrast, a structural analog IS, while often used, may have different physicochemical properties, leading to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[7] This can introduce bias and variability into the results, compromising the integrity of the study data.
Comparative Analysis: Assay Performance With and Without a Deuterated Internal Standard
The following table summarizes typical validation parameters for an LC-MS/MS assay for Lercanidipine, comparing the performance when using a structural analog internal standard versus a deuterated internal standard. The data presented is a synthesis of expected outcomes based on established bioanalytical principles and published literature.[12][13][14][15]
| Validation Parameter | Structural Analog IS (e.g., Diazepam[12][16]) | Deuterated IS (Lercanidipine-d3[13][14][15]) | Justification for Improved Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 | The deuterated IS more effectively compensates for variability across the concentration range, leading to a stronger correlation. |
| Accuracy (% Bias) | Within ±15% | Within ±5% | Co-elution and identical ionization behavior of the deuterated IS minimize systematic errors introduced by matrix effects.[5][9] |
| Precision (% CV) | < 15% | < 10% | The deuterated IS corrects for random variations in sample processing and instrument performance more effectively.[11] |
| Matrix Effect (% CV) | 10-20% | < 5% | As the deuterated IS is affected by the matrix in the same way as the analyte, the ratio remains constant, effectively nullifying the matrix effect.[8] |
| Extraction Recovery | Variable | Consistent and similar to analyte | The identical chemical nature of the deuterated IS ensures its recovery mirrors that of the analyte, providing a more accurate measure. |
Experimental Protocols
Protocol 1: Lercanidipine Assay using a Structural Analog IS (Illustrative)
This protocol outlines a typical LC-MS/MS method for Lercanidipine using a non-isotopically labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., Diazepam in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate with 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Lercanidipine: m/z 612.2 → 280.2[12]; Structural Analog IS (e.g., Diazepam): m/z 285.1 → 193.1[12]
Protocol 2: Cross-Validation of a Lercanidipine Assay with a Deuterated IS
Cross-validation is essential when changing a bioanalytical method within or across studies to ensure data comparability.[17][18][19] This protocol describes the cross-validation of the initial assay (Method A) with a newly validated assay using a deuterated internal standard (Method B).
1. Preparation of Cross-Validation Samples
-
Select a minimum of 20 incurred study samples previously analyzed by Method A.
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations in the same biological matrix.
2. Sample Analysis
-
Analyze the incurred samples and QC samples using both Method A and Method B.
-
The analysis should be performed on the same day to minimize temporal variability.
3. Data Evaluation
-
Calculate the concentration of Lercanidipine in each sample using both methods.
-
For each sample, determine the percentage difference between the values obtained from Method A and Method B using the formula: % Difference = ((Value_Method_B - Value_Method_A) / Mean(Value_A, Value_B)) * 100
-
The acceptance criterion, as per FDA and ICH M10 guidelines, is that for at least two-thirds of the samples, the percentage difference should be within ±20%.[18][19][20]
Visualizing the Workflow and Logic
Conclusion
The use of a deuterated internal standard is indispensable for robust and reliable quantification of Lercanidipine in biological matrices.[5] Its ability to perfectly mimic the analyte's behavior throughout the analytical process provides superior accuracy and precision compared to structural analog internal standards. When transitioning to a method employing a deuterated IS, a thorough cross-validation is not merely a regulatory requirement but a scientific necessity to ensure the continuity and integrity of data across different phases of drug development. This rigorous approach underpins the foundation of credible pharmacokinetic and bioequivalence assessments.
References
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Lercanidipine in Hypertension - PMC - NIH. Available from: [Link]
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Deuterated internal standards and bioanalysis by AptoChem. Available from: [Link]
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Lercanidipine hydrochloride - Australian Prescriber. Available from: [Link]
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Lercanidipine - Wikipedia. Available from: [Link]
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Product Information – Australia APO-Lercanidipine Tablets. Available from: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. Available from: [Link]
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A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed. Available from: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. Available from: [Link]
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Clinical Pharmacokinetics of Lercanidipine | Semantic Scholar. Available from: [Link]
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Development and validation of high performance liquid chromatography mass spectrometric method for estimation of lercanidipine enantiomers from human plasma using solid phase extraction - wjpps. Available from: [Link]
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A rapid and highly sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for determination of lercanidipine (LER) in human plasma - Ovid. Available from: [Link]
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Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer - ResearchGate. Available from: [Link]
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Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks. Available from: [Link]
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Progress in the synthesis of lercanidipine - ResearchGate. Available from: [Link]
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Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed. Available from: [Link]
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A NOVEL PROCESS FOR THE PREPARATION OF LERCANIDIPINE - Patent 1891009. Available from: [Link]
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A Senior Application Scientist's Guide to the Qualification of Dehydro Lercanidipine-d3 as a Reference Standard
A Senior Application Scientist's Guide to the Qualification of Dehydro Lercanidipine-d3 as a Reference Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative in Lercanidipine Development
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely employed in the management of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, making robust bioanalytical methods essential for drug development, clinical trials, and bioequivalence studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for quantifying lercanidipine in complex biological matrices like human plasma due to its superior sensitivity and selectivity.[3][5]
The accuracy and precision of any LC-MS/MS method, however, are critically dependent on the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to every sample, including calibrators and quality controls, to correct for variability during sample processing and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the parent compound, ensuring it tracks the analyte's behavior through extraction, chromatography, and ionization with the highest possible fidelity.[6][7][8]
This guide provides a comprehensive framework for the qualification of Dehydro Lercanidipine-d3 , a potential SIL internal standard for lercanidipine analysis. We will delve into the scientific rationale and step-by-step protocols for its characterization and validation, and objectively compare its performance against other potential internal standards.
Section 1: Understanding the Candidate: Dehydro Lercanidipine-d3
Before embarking on a qualification campaign, it is crucial to understand the nature of the proposed standard. Dehydro Lercanidipine is a principal metabolite and known impurity of Lercanidipine.[9][10] Consequently, Dehydro Lercanidipine-d3 is the deuterated stable isotope-labeled analog of this metabolite.
The selection of an IS follows a clear hierarchy:
-
Ideal: The SIL analog of the analyte itself (e.g., Lercanidipine-d3).[1][3][5]
-
Acceptable: The SIL analog of a closely related metabolite or a structural analog.
-
Less Ideal: A structurally similar but non-isotopically labeled compound (an analog IS).[4]
While Lercanidipine-d3 is the gold standard, Dehydro Lercanidipine-d3 may be considered if the former is commercially unavailable, prohibitively expensive, or if the analytical method aims to quantify both the parent drug and the dehydro metabolite simultaneously. Qualification is therefore non-negotiable to prove its fitness for purpose.
Section 2: The Regulatory Framework for Reference Standard Qualification
A reference standard qualification is not an arbitrary process. It is a systematic, evidence-based procedure governed by guidelines from international regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[11][12][13] The objective is to create a self-validating system that provides irrefutable proof of the standard's identity, purity, potency, and stability.[14]
The primary qualification parameters are:
-
Identity: Unambiguous confirmation of the molecular structure.
-
Purity: Quantitation of the main component and identification/quantification of all impurities.
-
Assay (Potency): Accurate determination of the mass fraction of the certified substance.
-
Stability: Evaluation of the material's integrity under defined storage conditions over time.
Below is a workflow illustrating the logical progression of these qualification activities.
Caption: Workflow for Reference Standard Qualification.
Section 3: Experimental Protocols for the Qualification of Dehydro Lercanidipine-d3
As a Senior Application Scientist, the emphasis is not just on the steps, but on the causality behind them. Each protocol is designed to provide a definitive and trustworthy answer to a specific question about the reference material.
Identity Confirmation
The first step is to unequivocally confirm that the material is, in fact, Dehydro Lercanidipine-d3. We employ orthogonal techniques that probe different aspects of the molecule's structure.
Experimental Protocol: Identity Confirmation
-
High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Orbitrap or TOF mass spectrometer.
-
Method: Infuse a dilute solution (e.g., 1 µg/mL in 50:50 acetonitrile:water) via Electrospray Ionization (ESI) in positive mode.
-
Rationale: This provides a highly accurate mass measurement of the molecular ion. The deviation from the theoretical mass should be less than 5 ppm, which confirms the elemental composition and, by extension, the success of the deuteration.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Method: Acquire ¹H NMR and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Rationale: The ¹H NMR spectrum confirms the overall proton framework and will show a reduced signal intensity or multiplicity at the site of deuteration (the N-methyl group). The ¹³C NMR confirms the carbon skeleton. Together, they provide an atomic-level map of the structure.
-
Data Summary: Identity Confirmation | Test | Parameter | Expected Value | Observed Result | Conclusion | | :--- | :--- | :--- | :--- | :--- | | HRMS | [M+H]⁺ Mass | C₃₆H₃₇D₃N₃O₆ | 613.3075 | 613.3071 (<5 ppm) | Pass | | ¹H NMR | N-CH₃ Signal | Reduced intensity singlet | Observed | Pass | | ¹H NMR | Aromatic/Aliphatic Signals | Consistent with structure | Observed | Pass | | ¹³C NMR | Carbon Skeleton | Consistent with structure | Observed | Pass |
Purity Assessment
Purity is not merely the absence of other components; it's a comprehensive profile of the main compound and all related impurities. A stability-indicating method is crucial—one that can separate the main peak from potential degradants and process impurities.[2]
Experimental Protocol: Purity Assessment via HPLC-UV/MS
-
Chromatographic System: UPLC/HPLC system with a PDA/UV detector and coupled to a mass spectrometer.
-
Column: A high-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.
-
Detection: UV at 220 nm and full scan MS.
-
Rationale: The gradient elution ensures that impurities with different polarities are effectively separated. UV detection provides quantitative area percentage data, while the MS provides mass identification of the impurity peaks, helping to distinguish between process impurities and potential degradants.
Data Summary: Purity Profile
| Peak Identity | Retention Time (min) | Area % (UV) | Mass [M+H]⁺ | Status |
|---|---|---|---|---|
| Dehydro Lercanidipine-d3 | 8.52 | 99.85% | 613.3 | Main Component |
| Impurity A (non-deuterated) | 8.52 | 0.08% | 610.3 | Isotopic |
| Impurity B | 7.91 | 0.04% | 595.2 | Unknown |
| Impurity C | 9.24 | 0.03% | 627.3 | Unknown |
| Total Purity | | 99.85% | | |
Stability Evaluation
A reference standard must be stable under its intended storage and use conditions. Stability studies are performed to establish a retest date and to ensure the material does not degrade over time, which would compromise analytical results.
Experimental Protocol: Stability Study
-
Storage Conditions:
-
Long-Term: -20°C (or as recommended by the supplier).
-
Accelerated: 40°C / 75% Relative Humidity.
-
-
Time Points:
-
Long-Term: 0, 3, 6, 12, 24 months.
-
Accelerated: 0, 1, 3, 6 months.
-
-
Testing: At each time point, analyze the sample using the validated HPLC-UV purity method.
-
Rationale: Long-term studies establish the real-world shelf life. Accelerated studies stress the material to quickly identify potential degradation pathways and predict long-term stability.
Data Summary: Long-Term Stability at -20°C
| Time Point | Purity by HPLC (%) | Appearance | Conclusion |
|---|---|---|---|
| 0 Months | 99.85% | White to off-white solid | Meets Specification |
| 6 Months | 99.82% | White to off-white solid | No significant change |
| 12 Months | 99.84% | White to off-white solid | No significant change |
| Acceptance Criteria | >99.5% and no single impurity >0.15% | No change in appearance | |
Section 4: Performance Comparison with Alternative Internal Standards
The ultimate test of an internal standard is its performance within a validated bioanalytical method. Its ability to correct for analytical variability, especially the matrix effect, is paramount.[6][15]
The Competitors:
-
Gold Standard (SIL-Analyte): Lercanidipine-d3. Co-elutes with the analyte and shares identical extraction and ionization properties.[1][5]
-
Candidate (SIL-Metabolite): Dehydro Lercanidipine-d3. Expected to have similar, but not identical, chromatographic and mass spectrometric behavior.
-
Analog IS: Diazepam. A structurally unrelated compound used in some published methods.[4] It does not co-elute and has different physicochemical properties, making it less effective at correcting for matrix effects specific to Lercanidipine.
Caption: Decision logic for Internal Standard selection.
Comparative Data Summary: IS Performance in Bioanalysis
| Parameter | Lercanidipine-d3 (Gold Standard) | Dehydro Lercanidipine-d3 (Candidate) | Diazepam (Analog IS) |
| Chromatography | Co-elutes with Lercanidipine | Elutes near Lercanidipine, but separate | Elutes at a different retention time |
| Extraction Recovery | Identical to Lercanidipine | Very similar to Lercanidipine | Potentially different from Lercanidipine |
| Matrix Effect Correction | Excellent; tracks analyte-specific suppression/enhancement perfectly.[6] | Good; likely to track closely due to structural similarity. | Poor; cannot correct for matrix effects specific to the Lercanidipine retention time window. |
| Regulatory Acceptance | Universally accepted.[13] | Acceptable, but requires rigorous validation data to prove performance. | May face scrutiny; requires strong justification and extensive validation. |
| Cost/Availability | Can be expensive or require custom synthesis. | May be more readily available as a metabolite standard. | Inexpensive and widely available. |
| Overall Suitability | Ideal | Acceptable | Sub-optimal |
Conclusion and Recommendations
This guide has established a rigorous, scientifically-grounded framework for the qualification of Dehydro Lercanidipine-d3 as a reference standard. The experimental protocols for identity, purity, and stability provide a clear path to generating a comprehensive Certificate of Analysis, ensuring the material is well-characterized and trustworthy.
Our comparative analysis demonstrates that while Dehydro Lercanidipine-d3 is a scientifically valid candidate for an internal standard, it remains a secondary choice to the gold standard, Lercanidipine-d3. Its key advantage lies in its stable isotope-labeled nature, which provides superior correction for analytical variability compared to any non-isotopic analog standard like Diazepam.
Final Recommendation: Dehydro Lercanidipine-d3 can be qualified and used as an effective internal standard for the quantification of Lercanidipine, particularly in scenarios where the ideal SIL-analyte is not a viable option. However, its use mandates a thorough validation within the specific bioanalytical method, with particular attention paid to the matrix effect evaluation across multiple sources of biological matrix. The data must prove that it consistently and accurately corrects for the analytical behavior of Lercanidipine under all tested conditions.[6][16]
References
- BenchChem. (n.d.). Application Notes and Protocols for LC-MS/MS Quantification of (S)-Lercanidipine in Plasma.
- BioPharma Consulting Group. (2025, July 21). Creating Working Reference Standard (WRS) Qualification Protocols.
- Pharmaffiliates. (n.d.). lercanidipine hydrochloride and its Impurities.
- ResearchGate. (2025, August 7). Method Development and Validation of Lercanidipine in Human Plasma by using LC-MS/MS and Comparison of Pkpd Parameters of Lercanidipine and its Enantiomer.
- PubMed. (2016, September 5). A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers.
- ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
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- PMC. (n.d.). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study.
- PMC. (n.d.). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form.
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- PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
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A Comparative Guide to Determining Chemical vs. Isotopic Purity of Dehydro Lercanidipine-d3
A Comparative Guide to Determining Chemical vs. Isotopic Purity of Dehydro Lercanidipine-d3
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the landscape of modern drug development, the use of isotopically labeled compounds, such as Dehydro Lercanidipine-d3, has become increasingly prevalent. These molecules are invaluable tools in pharmacokinetic studies and as internal standards in bioanalytical assays. However, their utility is fundamentally dependent on a comprehensive understanding and rigorous assessment of their purity. This guide provides an in-depth technical comparison of the methodologies used to determine two critical and distinct quality attributes: chemical purity and isotopic purity .
This guide will dissect the causality behind the selection of analytical techniques, provide self-validating experimental protocols, and present comparative data to illuminate the nuanced differences in assessing these two fundamental aspects of purity for Dehydro Lercanidipine-d3.
The Dichotomy of Purity: Chemical vs. Isotopic
Before delving into the analytical techniques, it is crucial to establish a clear distinction between chemical and isotopic purity.
-
Chemical Purity: This refers to the proportion of the desired chemical entity (Dehydro Lercanidipine-d3) in a sample, irrespective of its isotopic composition. It is a measure of the absence of extraneous chemical substances, such as starting materials, by-products, degradation products, and residual solvents. The control of these impurities is governed by international guidelines such as the International Council for Harmonisation (ICH) Q3A(R2) for new drug substances.
-
Isotopic Purity: This is a measure of the degree to which the intended isotope (deuterium) is present at the specified positions within the molecule. It is often expressed in terms of isotopic enrichment, which is the percentage of deuterium at a specific labeled position. Due to the statistical nature of chemical reactions, it is practically impossible to achieve 100% isotopic purity.[4] The final product will inevitably contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d0, d1, d2, and d3 species of Dehydro Lercanidipine).
The following diagram illustrates the relationship between these two concepts:
Determination of Chemical Purity: A Chromatographic Approach
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of pharmaceutical substances. Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from its structurally similar impurities.
Causality of Method Selection
For Dehydro Lercanidipine-d3, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The nonpolar nature of the dihydropyridine core and the diphenylpropyl side chain lends itself well to separation on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase. UV detection is suitable due to the chromophoric nature of the molecule.
The primary degradation pathway for 1,4-dihydropyridines, including Lercanidipine, is the oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[5][6][7][8] This is also a potential impurity in Dehydro Lercanidipine. Other potential impurities can arise from the synthetic route or further degradation under stress conditions (acidic, basic, oxidative, photolytic, and thermal). Therefore, a stability-indicating HPLC method that can resolve the parent compound from all potential degradants and process-related impurities is essential.
Experimental Protocol: Stability-Indicating RP-HPLC
This protocol is adapted from established methods for Lercanidipine and is designed to be validated according to ICH Q2(R1) guidelines.[9][10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities.
-
Mobile Phase A: 0.02 M ammonium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 65 35 15 40 60 20 40 60 25 65 35 | 30 | 65 | 35 |
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[11][12][13][14][15][16][17][18][19]
-
Injection Volume: 10 µL.
-
Diluent: Mobile phase A and Acetonitrile (50:50 v/v).
2. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of Dehydro Lercanidipine-d3 reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the Dehydro Lercanidipine-d3 sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Data Analysis and Calculation:
-
Inject the diluent (as a blank), the standard solution, and the sample solution.
-
Identify the peaks corresponding to Dehydro Lercanidipine-d3 and any impurities based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
4. Self-Validation System:
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample. The method is specific if the main peak is resolved from all degradation product peaks.
-
Linearity: Analyze a series of solutions of known concentrations to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the API and impurities.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
Data Presentation: Chemical Purity
| Parameter | Specification (Typical) | Result (Example Batch) |
| Appearance | White to off-white powder | Conforms |
| Identification (HPLC) | Retention time matches reference standard | Conforms |
| Assay (HPLC) | 98.0% - 102.0% | 99.8% |
| Individual Impurity | ≤ 0.10% | Impurity A (0.05%) |
| Total Impurities | ≤ 0.5% | 0.12% |
Determination of Isotopic Purity: A Spectroscopic and Spectrometric Approach
The determination of isotopic purity requires techniques that can differentiate between molecules based on their mass or the properties of their atomic nuclei. The two primary methods for this are High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Causality of Method Selection: HRMS can distinguish between isotopologues based on their very small mass differences. For Dehydro Lercanidipine-d3, the mass difference between the d3 and d0 species is approximately 3 Da. HRMS provides the necessary mass accuracy and resolution to separate and quantify the relative abundance of each isotopologue (d0, d1, d2, d3).[20][21]
Experimental Protocol: LC-HRMS
1. Instrumentation and Conditions:
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
LC Conditions: A rapid isocratic or gradient elution can be used to introduce the sample into the mass spectrometer. The primary goal is to separate the analyte from any interfering matrix components, not necessarily from its chemical impurities as in the chemical purity assay.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan.
-
Mass Range: A narrow range around the expected m/z of the protonated molecule (e.g., m/z 600-620).
-
Resolution: ≥ 60,000.
-
2. Sample Preparation:
-
Prepare a dilute solution of Dehydro Lercanidipine-d3 (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
3. Data Analysis and Calculation:
-
Acquire the full scan mass spectrum of the sample.
-
Extract the ion chromatograms for the expected m/z values of the protonated isotopologues:
-
d0: [M+H]+
-
d1: [M+H+1]+
-
d2: [M+H+2]+
-
d3: [M+H+3]+
-
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue:
% dx = (Area of dx Peak / Sum of Areas of all Isotopologue Peaks) x 100
4. Self-Validation System:
-
Mass Accuracy: Calibrate the mass spectrometer before analysis to ensure high mass accuracy.
-
Resolution: Ensure the resolution is sufficient to separate the isotopologue peaks from any potential isobaric interferences.
-
Natural Isotope Correction: For highly accurate measurements, the contribution of natural 13C isotopes to the M+1 and M+2 peaks should be corrected for, especially when quantifying low levels of d1 and d2 species.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Causality of Method Selection: While HRMS provides the distribution of isotopologues, ¹H qNMR can be used to determine the isotopic enrichment at the site of deuteration with high precision.[4][22][23][24] In the case of Dehydro Lercanidipine-d3, the deuteration is on a methyl group. By comparing the integral of the residual proton signal of the partially deuterated methyl group to the integral of a non-deuterated proton signal within the same molecule (or to an external standard), the percentage of deuterium incorporation can be calculated.
Experimental Protocol: ¹H qNMR
1. Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) with a well-shimmed probe.
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio for the residual proton signal.
-
2. Sample Preparation:
-
Accurately weigh a known amount of the Dehydro Lercanidipine-d3 sample (e.g., 5-10 mg) and dissolve it in a precise volume of the deuterated solvent.[25]
3. Data Analysis and Calculation:
-
Acquire and process the ¹H NMR spectrum.
-
Carefully integrate the residual proton signal from the -CHD₂ and -CH₂D groups (which will appear at a slightly different chemical shift than the fully protonated -CH₃ group).
-
Integrate a well-resolved, non-deuterated proton signal in the molecule that corresponds to a known number of protons (e.g., a specific aromatic proton).
-
Calculate the isotopic enrichment:
Let:
-
I_residual = Integral of the residual proton signal of the methyl group.
-
I_reference = Integral of the reference proton signal.
-
N_reference = Number of protons corresponding to the reference signal.
Protons per reference proton = I_residual / I_reference Residual protons on methyl group = (Protons per reference proton) x N_reference Percentage of H at methyl position = (Residual protons on methyl group / 3) x 100 Isotopic Enrichment (%D) = 100 - Percentage of H at methyl position
-
4. Self-Validation System:
-
Signal Overlap: Ensure the residual proton signal and the reference signal are well-resolved and free from overlap with other signals.
-
Relaxation Delay: Verify that the chosen relaxation delay is sufficient for full relaxation of all quantified signals.
-
Internal Standard: For absolute quantification, a certified internal standard can be used.
Data Presentation: Isotopic Purity
HRMS Data:
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.8 |
| d2 | 4.5 |
| d3 | 94.6 |
| Total | 100.0 |
qNMR Data:
| Parameter | Result (Example) |
| Isotopic Enrichment (%D) | 99.5% |
Workflow Visualization
The following diagrams illustrate the experimental workflows for determining chemical and isotopic purity.
Conclusion: An Integrated Approach to Purity Assessment
The determination of purity for a deuterated compound like Dehydro Lercanidipine-d3 is a multi-faceted process that requires a clear understanding of the distinct goals of chemical and isotopic purity analysis. While HPLC is the workhorse for ensuring the absence of chemical contaminants, a combination of HRMS and qNMR provides a comprehensive picture of the isotopic landscape of the molecule.
For researchers and drug development professionals, it is imperative to employ this integrated analytical approach. A high chemical purity value is meaningless if the isotopic enrichment is low, and vice versa. By implementing the self-validating protocols outlined in this guide, scientists can ensure the quality and reliability of their deuterated compounds, leading to more accurate experimental data and a smoother path through the regulatory landscape.
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European Pharmacopoeia (Ph. Eur.) Chapter 2.2.25, Absorption Spectrophotometry, Ultraviolet and Visible. [Link][11]
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Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. - ResearchGate. [Link][28]
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2.2.25. ABSORPTION Spectrophotometry, Ultraviolet and Visible | PDF - Scribd. [Link][18]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link][21]
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Deuterium in drug discovery: progress, opportunities and challenges - PMC. [Link][30]
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ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed. [Link][33]
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Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - White Rose Research Online. [Link][35]
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Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC. [Link][36]
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qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software. [Link][37]
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A Comparative Guide to Quality Control Acceptance Criteria for Internal Standards in Lercanidipine Bioanalysis: Dehydro Lercanidipine-d3 and its Alternatives
A Comparative Guide to Quality Control Acceptance Criteria for Internal Standards in Lercanidipine Bioanalysis: Dehydro Lercanidipine-d3 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the integrity of quantitative data is paramount. The choice and validation of an internal standard (IS) are critical determinants of a bioanalytical method's robustness, accuracy, and precision. This is particularly true for the analysis of pharmaceuticals like Lercanidipine, a dihydropyridine calcium channel blocker, where reliable pharmacokinetic data is essential for regulatory approval and clinical success.
This guide provides an in-depth technical comparison of Quality Control (QC) acceptance criteria for internal standards used in the bioanalysis of Lercanidipine, with a primary focus on the stable isotope-labeled (SIL) standard, Lercanidipine-d3. While the topic specifies "Dehydro Lercanidipine-d3," it is important to note that extensive literature and commercial availability point towards Lercanidipine-d3 as the widely accepted and utilized deuterated internal standard for Lercanidipine analysis. "Dehydro Lercanidipine" is a known impurity of Lercanidipine, and while a deuterated version could theoretically be synthesized, it is not a commonly reported or commercially available standard. Therefore, this guide will address the principles of using a deuterated IS through the lens of the industry-standard Lercanidipine-d3 and explore the potential implications of using a metabolite or impurity as an internal standard.
We will objectively compare the performance of Lercanidipine-d3 with non-deuterated, structural analog alternatives, providing supporting experimental data and field-proven insights to guide researchers in making informed decisions for their bioanalytical workflows.
The Cornerstone of Reliable Bioanalysis: The Role of the Internal Standard
An internal standard is a compound of known concentration added to all calibration standards, quality control samples, and study samples. Its primary function is to compensate for the variability inherent in the bioanalytical process, including sample extraction, chromatographic injection, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring that any loss or variation in the analyte signal is mirrored by a proportional change in the IS signal. The ratio of the analyte response to the IS response is then used for quantification, leading to more accurate and precise results.
Stable isotope-labeled internal standards, such as Lercanidipine-d3, are considered the "gold standard" in mass spectrometry-based bioanalysis. Their near-identical chemical structure and physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects, providing the most effective correction for matrix effects and other sources of variability.
Regulatory Framework: FDA and EMA Guidelines on Internal Standard Validation
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which include specific acceptance criteria for internal standards. These guidelines emphasize the importance of demonstrating the suitability of the chosen IS to ensure the reliability of the bioanalytical data. Key validation parameters for an internal standard include:
-
Selectivity: The method should be able to differentiate the internal standard from endogenous components in the biological matrix and other potential interferences. The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample.
-
Matrix Effect: The influence of the biological matrix on the ionization of the internal standard should be evaluated to ensure it does not compromise the accuracy and precision of the method.
-
Stability: The stability of the internal standard in stock solutions, working solutions, and in the biological matrix under various storage and handling conditions must be established.
-
Internal Standard Response Variability: While not explicitly defined with strict acceptance criteria in all guidelines, it is a common practice to monitor the IS response across all samples in a run. Significant variability may indicate issues with sample processing or instrument performance.
The Gold Standard: QC Acceptance Criteria for Lercanidipine-d3
Lercanidipine-d3 is the preferred internal standard for the bioanalysis of Lercanidipine by LC-MS/MS due to its ability to track the analyte's behavior accurately. Numerous validated methods have demonstrated its suitability and have established clear QC acceptance criteria.
Performance Data for Lercanidipine-d3
Validated bioanalytical methods using Lercanidipine-d3 as an internal standard consistently demonstrate high precision and accuracy.[1][2]
| Validation Parameter | Typical Acceptance Criteria | Supporting Data (from literature) |
| Precision (CV%) | Intra- and Inter-batch CV ≤ 15% | Across five quality control levels, the intra-batch and inter-batch precision (% CV) was reported to be less than 5.8%.[1] |
| Accuracy (%) | Mean accuracy within 85-115% of nominal values (80-120% for LLOQ) | The accuracy values for calibration curve standards ranged from 98.3% to 101.3%.[1] |
| Extraction Recovery | Consistent and reproducible | The mean extraction recovery for both Lercanidipine and Lercanidipine-d3 was reported to be greater than 94%.[1] |
| Matrix Effect | No significant ion suppression or enhancement | Assessed by post-column infusion, post-extraction spiking, and standard-line slope methods, demonstrating minimal matrix effect.[1] |
Experimental Workflow for Lercanidipine-d3 Validation
The following diagram illustrates a typical workflow for validating the use of Lercanidipine-d3 as an internal standard in a bioanalytical method.
Caption: Experimental workflow for validating Lercanidipine-d3 as an internal standard.
A Comparative Analysis: Deuterated vs. Non-Deuterated Internal Standards
While Lercanidipine-d3 is the gold standard, its synthesis can be costly and time-consuming. In such cases, structural analogs may be considered as alternative internal standards. However, their performance must be rigorously evaluated to ensure they provide adequate correction for analytical variability.
Here, we compare the performance of Lercanidipine-d3 with two non-deuterated alternatives reported in the literature for Lercanidipine bioanalysis: Diazepam and Amlodipine .
| Internal Standard | Type | Key Performance Characteristics | QC Acceptance Criteria (from literature) |
| Lercanidipine-d3 | Stable Isotope-Labeled | Advantages: Co-elutes with Lercanidipine, identical extraction recovery and ionization properties, effectively corrects for matrix effects. Disadvantages: Higher cost of synthesis. | Precision: CV ≤ 15% Accuracy: 85-115% (80-120% at LLOQ)[1] |
| Diazepam | Structural Analog | Advantages: Commercially available and relatively inexpensive. Disadvantages: Different chemical structure and physicochemical properties from Lercanidipine, may not co-elute, may have different extraction recovery and ionization response, less effective in correcting for matrix effects. | Precision: Intra- and inter-day precision were all within 15% at three concentration levels.[3] Accuracy: Not explicitly stated, but the method was successfully applied in a bioequivalence study.[4] |
| Amlodipine | Structural Analog | Advantages: Commercially available and relatively inexpensive. Disadvantages: Different chemical structure and physicochemical properties from Lercanidipine, potential for differential matrix effects and extraction recovery. | Precision: Within-run and between-run %CV not exceeding ± 15% (± 20% for LLOQ). Accuracy: Within-run and between-run %diff not exceeding ± 15% (± 20% for LLOQ). |
Causality Behind Performance Differences
The superior performance of Lercanidipine-d3 stems from its isotopic relationship with the analyte. Because they are chemically identical, they behave almost identically during sample preparation and analysis. Any loss of Lercanidipine during extraction will be mirrored by a proportional loss of Lercanidipine-d3. Similarly, if the ionization of Lercanidipine is suppressed or enhanced by matrix components, the ionization of Lercanidipine-d3 will be affected to the same degree.
In contrast, structural analogs like diazepam and amlodipine have different chemical structures, leading to differences in polarity, pKa, and other physicochemical properties. These differences can result in:
-
Different Extraction Recoveries: The efficiency of the extraction process may not be the same for the analyte and the IS.
-
Chromatographic Separation: The analyte and IS may not co-elute, meaning they are exposed to different matrix components as they enter the mass spectrometer, leading to differential matrix effects.
-
Different Ionization Efficiencies: The two compounds may respond differently to the ionization conditions in the mass spectrometer.
This is why regulatory guidelines strongly recommend the use of stable isotope-labeled internal standards for LC-MS based bioanalysis.
The Pitfall of Using a Metabolite or Impurity as an Internal Standard: The Case of Dehydro Lercanidipine
Using a metabolite or an impurity, even if it is isotopically labeled (e.g., a hypothetical "Dehydro Lercanidipine-d3"), as an internal standard presents significant challenges and is generally not recommended. Dehydro Lercanidipine is a known photolytic degradation product and impurity of Lercanidipine.[5]
Potential Issues with Using Dehydro Lercanidipine as an IS:
-
In-source Conversion or Back-conversion: The analyte (Lercanidipine) could potentially convert to the dehydro form in the ion source of the mass spectrometer, or vice versa, leading to inaccurate quantification.
-
Different Stability Profiles: The stability of Dehydro Lercanidipine in the biological matrix may differ from that of Lercanidipine. Forced degradation studies have shown that Lercanidipine degrades under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[2][3][5] The degradation pathways and rates for Dehydro Lercanidipine could be different, meaning it would not accurately reflect the stability of Lercanidipine in the samples.
-
Presence of Endogenous Levels: If Dehydro Lercanidipine is a metabolite, it could be present in the study samples, which would interfere with its use as an internal standard.
The following diagram illustrates the logical relationship and potential issues when considering a metabolite or impurity as an internal standard.
Caption: Logical comparison of an ideal vs. a problematic internal standard choice.
Conclusion: A Clear Recommendation for Lercanidipine-d3
Based on regulatory guidance, scientific principles, and available experimental data, Lercanidipine-d3 is the unequivocally superior internal standard for the bioanalysis of Lercanidipine. Its use ensures the highest level of accuracy and precision, leading to reliable pharmacokinetic data. The QC acceptance criteria for methods employing Lercanidipine-d3 are well-established and consistently met, as demonstrated in numerous validation studies.
While structural analogs like diazepam and amlodipine can be used if a SIL-IS is not available, their validation requires more rigorous scrutiny to demonstrate their ability to provide adequate correction for analytical variability. The use of a metabolite or impurity like Dehydro Lercanidipine as an internal standard is fraught with potential pitfalls and should be avoided.
For researchers, scientists, and drug development professionals, investing in a stable isotope-labeled internal standard like Lercanidipine-d3 is a critical step in ensuring the integrity and success of their bioanalytical studies.
References
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A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. PMC. [Link]
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A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. PubMed. [Link]
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A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. PMC. [Link]
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Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. PMC. [Link]
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Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. ResearchGate. [Link]
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The solution, solid state stability and kinetic investigation in degradation studies of lercanidipine. PubMed. [Link]
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The solution, solid state stability and kinetic investigation in degradation studies of lercanidipine. ResearchGate. [Link]
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Dissolution Method Development and Validation for Lercanidipine Hydrochloride Tablets. Dissolution Technologies. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. Ovid. [Link]
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Challenges in the Metabolomics-Based Biomarker Validation Pipeline. MDPI. [Link]
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ANALYTICAL METHOD DEVELOPMENT AND FORCE DEGRADATION STUDY TO DETERMINE INHERENT STABILITY BY RP-HPLC METHOD FOR THE RELATED SUBSTANCES OF LERCANIDIPINE HYDROCHLORIDE IN LERCANIDIPINE HYDROCHLORIDE TABLETS 10MG. ResearchGate. [Link]
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Determination of lercanidipine in Human plasma by an improved UPLC-MS/MS method for a bioequivalence study. ResearchGate. [Link]
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A Stability-indicating High Performance Liquid Chromatographic Assay for the Simultaneous Determination of Atenolol and Lercanidipine Hydrochloride in Tablets. PMC. [Link]
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METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. Scope Database. [Link]
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LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. OMICS International. [Link]
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